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molecular formula C9H9NO B1590583 4-(2-Propynyloxy)aniline CAS No. 26557-78-8

4-(2-Propynyloxy)aniline

Cat. No. B1590583
M. Wt: 147.17 g/mol
InChI Key: FPLSLCJCSKFAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497279B2

Procedure details

4-(Prop-2-ynyloxy)nitrobenzene (0.910 g, 5.13 mmol), iron (1.42 g, 25.3 mmol), and NH4Cl (0.719 g, 12.8 mmol) were vigorously stirred in EtOH/water (1:1, 55 mL) at 70° C. for 15 minutes. The reaction mixture was filtered hot through diatomaceous earth and concentrated in vacuo. The residue was suspended in 10% 2N ammoniacal methanol in dichloromethane, sonicated, and filtered through diatomaceous earth. Concentration gave 4-(prop-2-ynyloxy)aniline as an oil which was used without further purification. 1H NMR (CDCl3): δ 6.82 (d, J=8.7 Hz, 2H), 6.64 (d, J=8.7 Hz, 2H), 4.61 (d, J=2.4 Hz, 2H), 2.50 (t, J=2.4 Hz, 1H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
0.719 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)[C:2]#[CH:3].[NH4+].[Cl-]>CCO.O.[Fe]>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[C:2]#[CH:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C(C#C)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.719 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH water
Quantity
55 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
1.42 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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